Cas no 1058373-37-7 (N-(furan-2-yl)methyl-2-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-ylacetamide)

N-(furan-2-yl)methyl-2-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(furan-2-yl)methyl-2-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-ylacetamide
- N-(furan-2-ylmethyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide
- 1058373-37-7
- N-(furan-2-ylmethyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
- VU0637967-1
- N-[(furan-2-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- F5228-0399
- AKOS024501348
-
- インチ: 1S/C18H17N3O4/c1-24-14-6-4-13(5-7-14)16-9-18(23)21(12-20-16)11-17(22)19-10-15-3-2-8-25-15/h2-9,12H,10-11H2,1H3,(H,19,22)
- InChIKey: OEWHWAGOJPJHQO-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CO1)(=O)CN1C=NC(C2=CC=C(OC)C=C2)=CC1=O
計算された属性
- せいみつぶんしりょう: 339.12190603g/mol
- どういたいしつりょう: 339.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 553
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 84.1Ų
N-(furan-2-yl)methyl-2-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5228-0399-40mg |
N-[(furan-2-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide |
1058373-37-7 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5228-0399-30mg |
N-[(furan-2-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide |
1058373-37-7 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5228-0399-25mg |
N-[(furan-2-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide |
1058373-37-7 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5228-0399-75mg |
N-[(furan-2-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide |
1058373-37-7 | 90%+ | 75mg |
$208.0 | 2023-05-21 | |
Life Chemicals | F5228-0399-4mg |
N-[(furan-2-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide |
1058373-37-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5228-0399-5mg |
N-[(furan-2-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide |
1058373-37-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5228-0399-1mg |
N-[(furan-2-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide |
1058373-37-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5228-0399-20μmol |
N-[(furan-2-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide |
1058373-37-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5228-0399-2mg |
N-[(furan-2-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide |
1058373-37-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5228-0399-3mg |
N-[(furan-2-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide |
1058373-37-7 | 3mg |
$63.0 | 2023-09-10 |
N-(furan-2-yl)methyl-2-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-ylacetamide 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
N-(furan-2-yl)methyl-2-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-ylacetamideに関する追加情報
Introduction to N-(furan-2-yl)methyl-2,4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-ylacetamide (CAS No. 1058373-37-7)
N-(furan-2-yl)methyl-2,4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-ylacetamide, identified by its CAS number 1058373-37-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its furan moiety and acetamide functional group, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of N-(furan-2-yl)methyl-2,4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-ylacetamide have been subjects of extensive research due to its promising pharmacological profile. The presence of a furan ring in the molecular structure suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Additionally, the acetamide group enhances the compound's solubility and bioavailability, making it a suitable candidate for further development into a drug candidate.
In recent years, there has been a growing interest in exploring novel pyrimidine derivatives for their potential applications in treating various diseases. N-(furan-2-yl)methyl-2,4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-ylacetamide has been studied for its possible role in inhibiting key enzymes that are implicated in cancer progression. Preliminary studies have indicated that this compound may exhibit inhibitory effects on enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells. The 4-methoxyphenyl substituent further enhances its binding affinity to these enzymes, potentially leading to more effective inhibition.
The pharmacokinetic properties of N-(furan-2-yl)methyl-2,4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-ylacetamide have also been thoroughly investigated. Its molecular structure suggests good oral bioavailability and moderate metabolic stability, which are critical factors for the development of an effective drug candidate. The compound's ability to cross the blood-brain barrier has also been explored, as this property is essential for treating neurological disorders. Further research is ongoing to optimize its pharmacokinetic profile and enhance its therapeutic efficacy.
One of the most exciting aspects of N-(furan-2-yl)methyl-2,4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-ylacetamide is its potential application in targeted therapy. The furan ring and methoxyphenyl group provide specific binding sites that can interact with target proteins involved in disease pathways. This targeted approach has shown promise in reducing side effects associated with conventional drugs and improving patient outcomes. Researchers are currently exploring its efficacy in preclinical models of various diseases, including cancer and inflammatory disorders.
The synthetic route for producing N-(furan-2-yl)methyl-2,4-(4-methoxyphenyl)-6-oxyo-l ,6-dihydropyrimidin-l - y lacetamide strong > involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the formation of the pyrimidine core through condensation reactions between appropriate precursors. Subsequent functionalization steps introduce the furan moiety and the acetamide group at strategic positions within the molecule. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and verify the structural integrity of the final product.
The safety profile of N-(furan - 2 - ylmethyl) strong > - < strong > 24(44 - methoxy phen yl ) - 66 oxo - l , 16 dihy dro py rim idin - l - y lacet am ide strong > has been evaluated through comprehensive toxicological studies conducted on cell cultures and animal models. These studies have provided valuable insights into its potential side effects and toxicity levels at various doses. The results suggest that the compound is well-tolerated at therapeutic doses but may exhibit some toxicity at higher concentrations. This information is crucial for determining safe dosage ranges and minimizing risks associated with clinical trials.
The future prospects of N-(furan - 22 ylmethyl) strong > - < strong > 24(44 - meth oxy phen yl ) - 66 oxo - l ,16 dihy dro py rim idin-l-y lacet am ide strong > are promising as ongoing research continues to uncover new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its development into a market-ready drug candidate. Clinical trials are expected to be initiated soon to evaluate its efficacy and safety in human patients. If successful, this compound could represent a significant advancement in the treatment of various diseases.
In conclusion, N-(furan - 22 ylmethyl) strong > - < strong > 24(44 - meth oxy phen yl ) - 66 oxo-l ,16 dihy dro py rim idin-l-y lacet am ide strong > (CAS No. 1058373_37_7) is a highly promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in pharmaceutical chemistry. As more data becomes available from ongoing studies , it is expected that this compound will play an important role in addressing unmet medical needs in various disease conditions . p >
1058373-37-7 (N-(furan-2-yl)methyl-2-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-ylacetamide) 関連製品
- 1354958-93-2(1-{2-2-(dimethylamino)ethoxy-6-fluorophenyl}ethan-1-ol)
- 1186127-15-0(Ethyl 2-(5-Oxazolyl)benzoate)
- 1806830-62-5(3-Bromo-6-(difluoromethyl)-2-fluoropyridine-4-sulfonyl chloride)
- 1235440-89-7(N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride)
- 1249461-15-1(3-5-(2-methylcyclopropyl)furan-2-ylpropan-1-amine)
- 2648644-34-0(2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid)
- 2227818-03-1((2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine)
- 852141-83-4(N-{3-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 2229501-60-2(1,1-difluoro-3-(2-methoxy-1,3-thiazol-5-yl)propan-2-amine)
- 2178772-60-4(1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)



